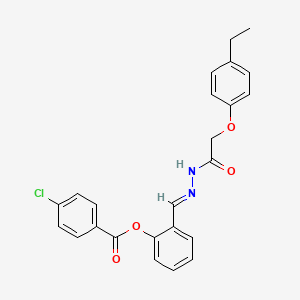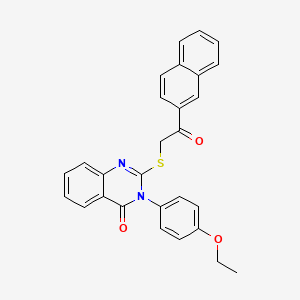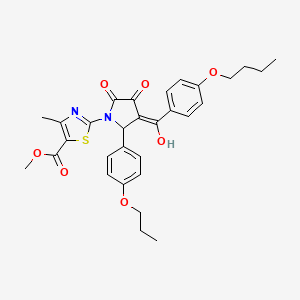
2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide , belongs to the class of hydrazones. Its structure features an aromatic ring with an allyl group, a hydrazine moiety, and an amide functional group. Let’s break it down:
Hydrazone: A hydrazone is a class of organic compounds containing a nitrogen-nitrogen double bond (N=N) formed by the condensation of a ketone or aldehyde with hydrazine. In our case, the ketone is the 2-oxoacetamide group.
Allyl Group: The allyl group (CH₂=CH-CH₂-) is attached to the aromatic ring, providing reactivity and influencing its properties.
Hydrazine Moiety: The hydrazine part (NHNH₂) contributes to the compound’s reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds as follows:
2-hydroxybenzaldehyde+4-ethylphenylhydrazineacid catalyst2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Industrial Production: While not widely produced industrially, small-scale synthesis can be scaled up for research purposes. The compound’s stability and reactivity limit large-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the imine (C=N) group can yield the corresponding amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Oxidation: Use mild oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Employ reducing agents such as NaBH₄ (sodium borohydride).
Substitution: Acidic or basic conditions facilitate hydrazine substitution.
- Oxidation: Allylic alcohol or aldehyde.
- Reduction: The corresponding amine.
- Substitution: Various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential as an antitumor agent due to its hydrazone functionality.
Chemical Biology: Used as a building block in the synthesis of other compounds.
Industry: Limited industrial applications due to its complex structure.
Wirkmechanismus
The compound’s mechanism of action likely involves:
Target Interaction: Binding to specific cellular targets (e.g., enzymes, receptors).
Pathways: Modulating signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
While unique in its structure, similar hydrazones include:
Isatin hydrazones: Isatin-based compounds with diverse biological activities.
Schiff bases: General class of compounds formed by condensation of aldehydes/ketones with amines.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Eigenschaften
CAS-Nummer |
769143-39-7 |
|---|---|
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-6-15-7-5-8-16(18(15)24)13-21-23-20(26)19(25)22-17-11-9-14(4-2)10-12-17/h3,5,7-13,24H,1,4,6H2,2H3,(H,22,25)(H,23,26)/b21-13+ |
InChI-Schlüssel |
XESPWAXQGGVAKP-FYJGNVAPSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)


![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)
![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)
